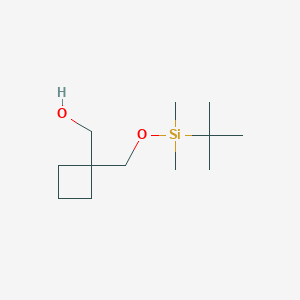![molecular formula C11H11BrN2O B3252921 [3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol CAS No. 220364-22-7](/img/structure/B3252921.png)
[3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol
Descripción general
Descripción
“[3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . The specific molecular structure of “[3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol” was not found in the searched resources.Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of “[3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol”:
Pharmaceutical Development
[3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol: is a compound of interest in pharmaceutical research due to its potential therapeutic properties. Imidazole derivatives are known for their broad range of biological activities, including antibacterial, antifungal, and antiviral properties . This compound could be explored for developing new drugs targeting infectious diseases, leveraging its imidazole core structure.
Cancer Research
Imidazole-containing compounds have shown promise in cancer research due to their ability to inhibit various enzymes and pathways involved in tumor growth . [3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol could be investigated for its potential as an anticancer agent, particularly in targeting specific cancer cell lines and pathways.
Agrochemical Applications
The imidazole ring is also significant in agrochemical research, where it is used to develop pesticides and herbicides . This compound could be studied for its effectiveness in protecting crops from pests and diseases, contributing to sustainable agricultural practices.
Catalysis
Imidazole derivatives are known to act as catalysts in various chemical reactions . [3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol could be explored for its catalytic properties, potentially aiding in the development of more efficient and environmentally friendly chemical processes.
Material Science
In material science, imidazole-based compounds are used to create functional materials with unique properties . This compound could be investigated for its potential in developing new materials with applications in electronics, photonics, and other advanced technologies.
Solar Cell Research
Imidazole derivatives have been studied for their use in dye-sensitized solar cells . [3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol could be evaluated for its efficiency in capturing and converting solar energy, contributing to the advancement of renewable energy technologies.
Antioxidant Research
Compounds containing the imidazole ring have shown antioxidant properties . This compound could be researched for its potential to neutralize free radicals and protect cells from oxidative stress, which is linked to various chronic diseases.
Neuroprotective Agents
Imidazole derivatives have been explored for their neuroprotective effects . [3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol could be studied for its potential to protect neurons from damage, offering therapeutic benefits for neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Direcciones Futuras
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . Therefore, “[3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol” and its derivatives could potentially be explored for these activities in future research.
Propiedades
IUPAC Name |
[3-[(4-bromophenyl)methyl]imidazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c12-10-3-1-9(2-4-10)6-14-8-13-5-11(14)7-15/h1-5,8,15H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBQCMBTWCNPRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=C2CO)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



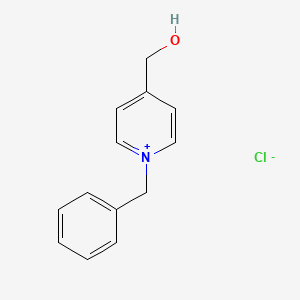


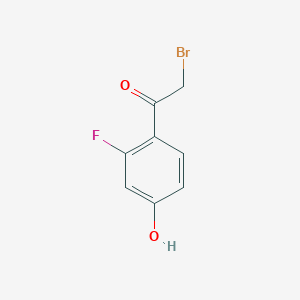
![[(E)-2-Bromovinyl]cyclopropane](/img/structure/B3252888.png)
![(1S,2S)-1,2-N,N'-Bis[(methane-sulfonyl)amino]-cyclohexane](/img/structure/B3252894.png)
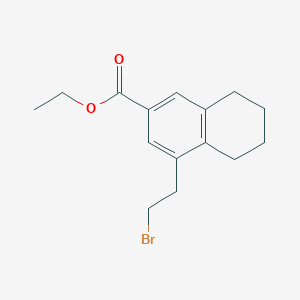
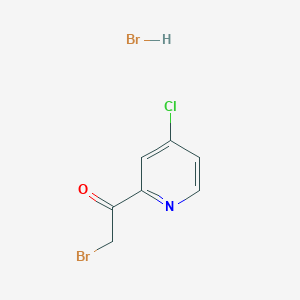
![(3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol hydrochloride](/img/structure/B3252910.png)
